molecular formula C21H34 B1258808 (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene

(6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene

Cat. No. B1258808
M. Wt: 286.5 g/mol
InChI Key: WMMKRRHSYGLRHN-MAZCIEHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,9Z,12Z,15Z)-henicosa-1,6,9,12,15-pentaene is an alkapentaene that is henicos-1-ene with 4 cis double bonds at positions 6,9,12 and 15. It has a role as an algal metabolite and a lipoxygenase inhibitor.

Scientific Research Applications

Aroma Components in Marine Algae

(6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene has been identified as a key component contributing to the aroma of certain marine algae. Studies on brown alga like Sargassum thunbergii and Undaria pinnatifida (commonly known as "wakame") have revealed the presence of this compound. It plays a significant role in the unique aromas associated with these algae, indicating its importance in food science and possibly in the production of flavoring agents (Lu et al., 2018).

Inhibitors from Marine Macroalgae

In the context of medicinal chemistry and bioactive substances, (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene has shown potential as a lipoxygenase inhibitor. Extracted from algae like Sargassum thunbergii, this compound has demonstrated higher inhibitory activity than some known inhibitors, which could have implications in the treatment of inflammatory diseases or in cancer research (Kurihara et al., 2014).

Pheromone Synthesis in Lepidoptera

This compound is also involved in the biosynthesis of pheromones in various moth species. It has been found as a part of the chemical communication system in species like the winter moth Operophtera brumata. This research is crucial in understanding insect behavior and developing environmentally friendly pest control methods (Wang et al., 2013).

Applications in Synthesis of Marine Natural Products

The synthesis of marine natural products using (6Z,9Z,12Z,15Z)-1,6,9,12,15-Henicosapentaene or its derivatives has been explored. This includes the synthesis of various compounds that have potential applications in pharmaceuticals and materials science (Langseter et al., 2014).

Sex Pheromone Component in Moths

The compound has been identified as a component of sex pheromones in various moth species. Its role in the mating behavior of these insects highlights its importance in ecological studies and pest management research (Millar et al., 2005).

properties

Molecular Formula

C21H34

Molecular Weight

286.5 g/mol

IUPAC Name

(6Z,9Z,12Z,15Z)-henicosa-1,6,9,12,15-pentaene

InChI

InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,11-14,17-20H,1,4-10,15-16,21H2,2H3/b13-11-,14-12-,19-17-,20-18-

InChI Key

WMMKRRHSYGLRHN-MAZCIEHSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC=C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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